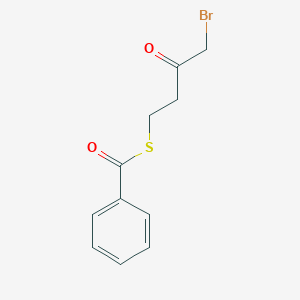
Benzenecarbothioic acid, S-(4-bromo-3-oxobutyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarbothioic acid, S-(4-bromo-3-oxobutyl) ester is an organic compound that features a benzene ring attached to a carboxylic acid group and a thioester linkage to a 4-bromo-3-oxobutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioic acid, S-(4-bromo-3-oxobutyl) ester typically involves the reaction of benzenecarbothioic acid with 4-bromo-3-oxobutyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester linkage. The general reaction scheme is as follows:
Benzenecarbothioic acid+4-bromo-3-oxobutyl chloride→Benzenecarbothioic acid, S-(4-bromo-3-oxobutyl) ester+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenecarbothioic acid, S-(4-bromo-3-oxobutyl) ester undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 4-bromo-3-oxobutyl moiety can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzenecarbothioic acid, S-(4-bromo-3-oxobutyl) ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex thioesters and related compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atom and thioester linkage.
Medicine: Explored for its potential therapeutic properties, including its ability to act as a prodrug that releases active compounds upon metabolic activation.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Benzenecarbothioic acid, S-(4-bromo-3-oxobutyl) ester involves its ability to undergo nucleophilic substitution reactions at the bromine atom, leading to the formation of various derivatives. The thioester linkage can also undergo hydrolysis, releasing benzenecarbothioic acid and the corresponding alcohol. These reactions are facilitated by the electron-withdrawing effects of the carbonyl and bromine groups, which activate the molecule towards nucleophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenecarbothioic acid, S-(4-chloro-3-oxobutyl) ester
- Benzenecarbothioic acid, S-(4-fluoro-3-oxobutyl) ester
- Benzenecarbothioic acid, S-(4-iodo-3-oxobutyl) ester
Uniqueness
Benzenecarbothioic acid, S-(4-bromo-3-oxobutyl) ester is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic applications where such reactivity is desired.
Propriétés
Numéro CAS |
99853-23-3 |
|---|---|
Formule moléculaire |
C11H11BrO2S |
Poids moléculaire |
287.17 g/mol |
Nom IUPAC |
S-(4-bromo-3-oxobutyl) benzenecarbothioate |
InChI |
InChI=1S/C11H11BrO2S/c12-8-10(13)6-7-15-11(14)9-4-2-1-3-5-9/h1-5H,6-8H2 |
Clé InChI |
VTJZDTVUAMMPFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)SCCC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


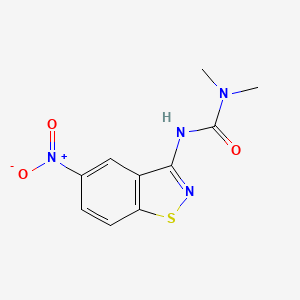
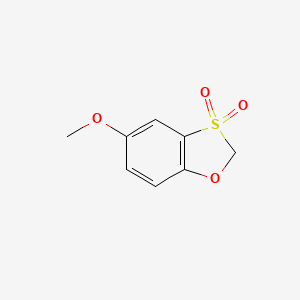
![N-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea](/img/structure/B14342372.png)
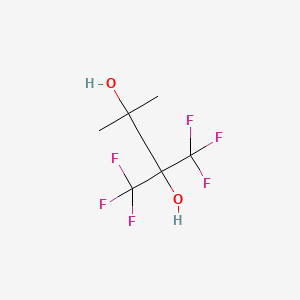
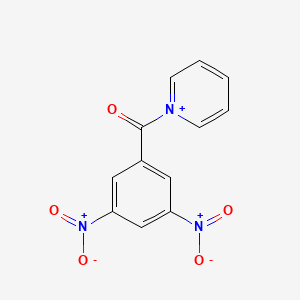
![2-[(Heptadecafluorooctyl)(methyl)amino]ethyl prop-2-enoate](/img/structure/B14342397.png)
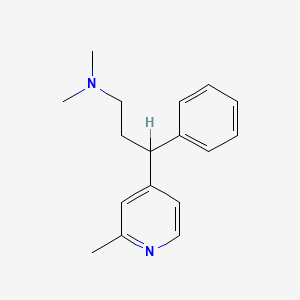
![3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile](/img/structure/B14342416.png)
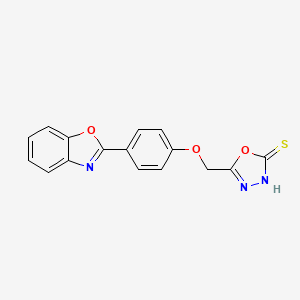

![[(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane](/img/structure/B14342422.png)
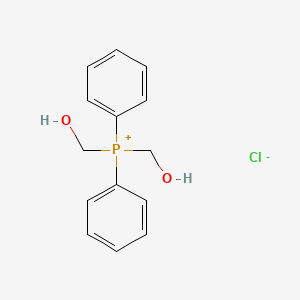
![Phenol, 2,2'-[1,4-butanediylbis(iminomethylene)]bis-](/img/structure/B14342433.png)

